2-(Hydroxypyridin-2-ylmethyl)phenol
Overview
Description
2-(Hydroxypyridin-2-ylmethyl)phenol is a chemical compound with the molecular formula C12H11NO2. It is known for its unique structure, which includes both a hydroxyl group and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxypyridin-2-ylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with phenol in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound often involves scalable and green synthesis methods. For example, the use of aqueous hydrogen peroxide as an oxidant and H2O2/HBr as a reagent under simple and convenient conditions has been reported. This method allows for the efficient production of substituted phenols, including this compound, with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxypyridin-2-ylmethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the pyridine ring, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce halogenated phenols .
Scientific Research Applications
2-(Hydroxypyridin-2-ylmethyl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antioxidant and antimicrobial agent. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
Mechanism of Action
The mechanism of action of 2-(Hydroxypyridin-2-ylmethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
2-(Hydroxypyridin-2-ylmethyl)phenol can be compared with other similar compounds, such as 2-pyridone and 2-(pyridin-2-yl)pyrimidine derivatives. While these compounds share some structural similarities, this compound is unique due to its specific combination of a hydroxyl group and a pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds:- 2-Pyridone
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Indole derivatives
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields.
Properties
IUPAC Name |
2-[hydroxy(pyridin-2-yl)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,12,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBCSLLVFWVCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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